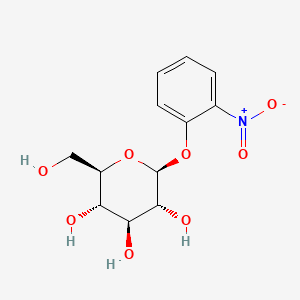

2-Nitrophenyl b-D-glucopyranoside

Description

The exact mass of the compound 2-Nitrophenyl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrophenyl b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-RMPHRYRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300913 |

Source

|

| Record name | 2-Nitrophenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-24-2 |

Source

|

| Record name | 2-Nitrophenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Principle of Action of 2-Nitrophenyl β-D-glucopyranoside: A Technical Guide for Researchers

This in-depth technical guide delves into the core principle of action of 2-Nitrophenyl β-D-glucopyranoside (2-NPG), a crucial chromogenic substrate for the sensitive detection and quantification of β-glucosidase activity. This guide is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding and practical, field-proven insights into the application of this versatile biochemical tool.

Introduction: The Significance of β-Glucosidase and its Measurement

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule, such as another carbohydrate, a lipid, or a protein.[1] These enzymes are fundamental to a vast array of biological processes, including cellulose degradation in biomass conversion, activation of plant defense mechanisms, and the metabolism of therapeutic drugs and dietary compounds in humans.[1] Given their critical roles, the precise and reliable measurement of β-glucosidase activity is paramount in diverse fields ranging from biofuel development and food technology to pharmacology and clinical diagnostics.

The use of synthetic chromogenic substrates provides a sensitive and straightforward method for assaying β-glucosidase activity. Among these, 2-Nitrophenyl β-D-glucopyranoside stands out as a valuable tool for researchers.

The Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The fundamental principle behind the use of 2-Nitrophenyl β-D-glucopyranoside (2-NPG) as a substrate for β-glucosidase lies in a two-step process: enzymatic cleavage followed by pH-dependent color development.

Step 1: Enzymatic Hydrolysis. 2-NPG is a synthetic compound that mimics the natural substrates of β-glucosidase. It consists of a glucose molecule linked to a 2-nitrophenol molecule via a β-glycosidic bond. In the presence of β-glucosidase, the enzyme specifically recognizes and cleaves this bond. This hydrolysis reaction yields two products: D-glucose and 2-nitrophenol.[2]

Step 2: Chromogenic Detection. In its protonated form, 2-nitrophenol is a colorless or pale yellow compound. However, under alkaline conditions (typically pH > 8), the hydroxyl group of 2-nitrophenol is deprotonated, forming the 2-nitrophenolate ion. This ion exhibits a distinct yellow color with a characteristic absorbance maximum in the visible spectrum. The intensity of the yellow color is directly proportional to the concentration of the 2-nitrophenolate ion, and consequently, to the amount of 2-nitrophenol released by the enzymatic reaction.

The absorbance of the 2-nitrophenolate ion is typically measured spectrophotometrically. While the peak absorbance of 2-nitrophenol in the gas phase is around 345 nm, the deprotonated 2-nitrophenolate ion in an alkaline solution, which is the species measured in the assay, has a different absorbance maximum. For the related compound, p-nitrophenol, the absorbance is measured at 400-420 nm.[2][3][4] For 2-nitrophenol, the optimal wavelength for measuring the deprotonated form should be empirically determined under the specific assay conditions, but is expected to be in a similar range.

This principle allows for a simple and sensitive colorimetric assay to determine the activity of β-glucosidase. The rate of formation of the yellow color directly reflects the rate of the enzymatic reaction.

Visualizing the Principle of Action

Caption: The two-step principle of action of 2-Nitrophenyl β-D-glucopyranoside.

Key Experimental Parameters and Causality

The reliability and accuracy of a β-glucosidase assay using 2-NPG are contingent upon the careful control of several experimental parameters. Understanding the causality behind these choices is crucial for robust experimental design.

| Parameter | Recommended Range/Value | Rationale and Causality |

| pH | 4.5 - 6.0 for enzymatic reaction | Most β-glucosidases exhibit optimal activity in a slightly acidic to neutral pH range.[3] This is because the ionization states of the amino acid residues in the enzyme's active site, which are critical for substrate binding and catalysis, are optimal within this pH window. Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in protein conformation and active site charge. |

| > 8.0 for color development | The addition of a strong base (e.g., sodium carbonate) is essential to deprotonate the liberated 2-nitrophenol to the colored 2-nitrophenolate ion. This ensures a stable and maximal color signal for accurate spectrophotometric measurement. | |

| Temperature | 37°C - 55°C | Enzyme activity is highly dependent on temperature. Within a certain range, an increase in temperature leads to an increase in the kinetic energy of both the enzyme and substrate molecules, resulting in more frequent collisions and a higher reaction rate. However, temperatures exceeding the optimum can cause denaturation of the enzyme, leading to a rapid loss of activity.[3] |

| Substrate Concentration | Should be optimized (e.g., around the Km value) | The concentration of 2-NPG will influence the reaction rate according to Michaelis-Menten kinetics. For routine assays, a substrate concentration around the Michaelis constant (Km) is often used to ensure the reaction rate is sensitive to changes in enzyme concentration. For determining Vmax, a saturating concentration of the substrate is required. The Km of a purified β-glucosidase from Cellulomonas biazotea for 2-NPG has been reported as 0.416 mM.[1] |

| Enzyme Concentration | Should be in the linear range of the assay | The rate of the reaction should be directly proportional to the concentration of the enzyme. It is crucial to perform initial experiments to determine a range of enzyme concentrations where the product formation is linear over the chosen incubation time. |

| Incubation Time | 10 - 30 minutes | The incubation time should be long enough to allow for a measurable amount of product to be formed, but short enough to ensure the reaction rate remains linear and that substrate depletion is not a limiting factor. |

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for a standard β-glucosidase activity assay using 2-NPG. The inclusion of appropriate controls ensures the validity of the results.

Materials

-

2-Nitrophenyl β-D-glucopyranoside (2-NPG)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Enzyme solution (e.g., purified β-glucosidase or cell lysate)

-

Stop Solution (e.g., 1 M Sodium Carbonate, Na2CO3)

-

Spectrophotometer or microplate reader

-

Microcentrifuge tubes or 96-well plate

-

Incubator or water bath

Experimental Workflow

Caption: A streamlined workflow for the β-glucosidase assay using 2-NPG.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0.

-

2-NPG Solution: Prepare a 10 mM stock solution of 2-NPG in the assay buffer. This may require gentle warming to dissolve.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na2CO3) in deionized water.

-

Enzyme Solution: Dilute the enzyme sample to a suitable concentration in the assay buffer. The optimal dilution should be determined empirically.

-

-

Standard Curve Preparation:

-

Prepare a series of 2-nitrophenol standards in the assay buffer (e.g., 0, 10, 20, 50, 100, 200 µM).

-

To an equal volume of each standard, add the stop solution.

-

Measure the absorbance of each standard at the determined optimal wavelength for 2-nitrophenolate.

-

Plot the absorbance versus the concentration of 2-nitrophenol and generate a linear regression equation. This will be used to convert the absorbance values of the samples to the concentration of the product formed.

-

-

Enzyme Assay:

-

Set up reaction tubes or wells in a microplate. For each sample, prepare a corresponding blank.

-

Sample Wells: Add a defined volume of assay buffer (e.g., 100 µL) and the diluted enzyme solution (e.g., 50 µL).

-

Blank Wells: Add the same volume of assay buffer and the same volume of buffer used to dilute the enzyme (instead of the enzyme solution).

-

Pre-incubate the plate/tubes at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a defined volume of the 2-NPG solution (e.g., 50 µL) to all wells.

-

Incubate for a predetermined time (e.g., 15 minutes) at the same temperature.

-

Stop the reaction by adding a defined volume of the stop solution (e.g., 100 µL) to all wells. The development of a yellow color indicates the presence of 2-nitrophenol.

-

Measure the absorbance of each well at the optimal wavelength for 2-nitrophenolate.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

Use the standard curve equation to determine the concentration of 2-nitrophenol produced in each sample.

-

Calculate the enzyme activity. One unit of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmole of 2-nitrophenol per minute under the specified assay conditions.

-

Applications in Research and Development

The 2-NPG based β-glucosidase assay is a versatile tool with numerous applications:

-

Enzyme Characterization: Determination of kinetic parameters (Km and Vmax) of purified β-glucosidases.[1]

-

Drug Discovery: High-throughput screening of compound libraries to identify potential inhibitors or activators of β-glucosidase.

-

Biotechnology: Monitoring the production of β-glucosidase in microbial fermentation processes for biofuel production.

-

Food Science: Assessing the β-glucosidase activity in fruits, vegetables, and fermented products, which can influence flavor and aroma profiles.

-

Molecular Biology: Although less common than its galactoside counterpart (ONPG for β-galactosidase), 2-NPG can be used in reporter gene assays if a β-glucosidase gene is used as the reporter.

Conclusion: A Robust and Reliable Tool

2-Nitrophenyl β-D-glucopyranoside provides a robust, sensitive, and cost-effective method for the determination of β-glucosidase activity. A thorough understanding of its principle of action, coupled with careful optimization of experimental parameters and the use of appropriate controls, will ensure the generation of accurate and reproducible data. This technical guide serves as a comprehensive resource for researchers to effectively implement this valuable tool in their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG). BenchChem.

- Cayman Chemical. (n.d.). 4-Nitrophenyl β-D-Glucopyranoside.

- Fisher Scientific. (n.d.). Research Products International Corp 2-Nitrophenyl-B-D-Glucopyranoside.

- Guerin, D. M., et al. (2013). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. PMC.

- MedChemExpress. (n.d.). 2-Nitrophenyl β-D-glucopyranoside.

- Siddiqui, K. S., et al. (1997). Kinetic analysis of the active site of an intracellular beta-glucosidase from Cellulomonas biazotea. Folia Microbiologica, 42(1), 53-8.

- Sigma-Aldrich. (n.d.). β-GLUCOSIDASE.

- AG Scientific. (n.d.). 2-Nitrophenyl-β-D-Glucopyranoside, 100 MG.

- ChemicalBook. (2025). 2-NITROPHENYL-BETA-D-GLUCOPYRANOSIDE.

- Chem-Impex. (n.d.). 2-Nitrophenyl-β-D-glucopyranoside.

- CymitQuimica. (n.d.). CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Utility of Beta-D-Glucopyranoside Derivatives in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Scribd. (n.d.). β-Glucosidase Activity Assay Protocol.

- Sigma-Aldrich. (n.d.). β-Glucosidase Activity Assay Kit (MAK129) – Technical Bulletin.

- PubMed. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et Biophysica Acta.

- ResearchGate. (n.d.). In vivo assay to identify bacteria with β-glucosidase activity.

- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.

- ResearchGate. (n.d.). Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to....

- NIST. (n.d.). Phenol, 2-nitro-.

- ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol....

- ACS Publications. (2016). Absorption Cross Sections of 2-Nitrophenol in the 295−400 nm Region and Photolysis of 2-Nitrophenol at 308. The Journal of Physical Chemistry A.

- ResearchGate. (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO....

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....

- Megazyme. (2021). How is 4-Nitrophenyl-β-D-glucopyranoside (O-PNPBG) used to assay β-glucosidase?. Megazyme.

- GoldBio. (n.d.). 4-Nitrophenyl-β-D-glucopyranoside.

- Semantic Scholar. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates.

- ResearchGate. (n.d.). Coefficients for p-Nitrophenol.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.

- ChemicalBook. (n.d.). 2-Nitrophenol CAS#: 88-75-5.

- Chem.info. (n.d.). 2-nitrophenol.

- BenchChem. (n.d.). 4-Nitrophenyl α-D- glucopyranoside vs. 4-methylumbelliferyl.

- ResearchGate. (n.d.). Glucosidase activity on p-nitrophenyl-b-D-glucopyranoside (p-NPG)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of 2-Nitrophenyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and biotechnological research, the use of chromogenic substrates is fundamental for the detection and quantification of enzymatic activity. Among these, 2-Nitrophenyl β-D-glucopyranoside, commonly abbreviated as oNPG or ONPG (for the ortho-nitrophenyl isomer), stands out for its utility in assays for β-glucosidase activity. The hydrolysis of this synthetic glycoside provides a visually discernible and spectrophotometrically quantifiable signal, making it an invaluable tool in fields ranging from molecular biology and enzyme kinetics to clinical diagnostics and drug discovery.

This guide provides a comprehensive examination of the mechanism governing the hydrolysis of 2-Nitrophenyl β-D-glucopyranoside. We will explore the intricacies of the enzymatic catalysis mediated by β-glucosidases, contrasting it with non-enzymatic chemical hydrolysis. Furthermore, this document will furnish detailed, field-proven protocols for the practical application of ONPG in laboratory settings, ensuring both technical accuracy and a deep understanding of the underlying principles.

The Chromogenic Substrate: 2-Nitrophenyl β-D-glucopyranoside

2-Nitrophenyl β-D-glucopyranoside is a synthetic compound where a glucose molecule is linked to a 2-nitrophenol group via a β-glycosidic bond. In its intact form, ONPG is a colorless compound. The key to its function as a reporter molecule lies in the chemical properties of its aglycone (non-sugar) portion, the 2-nitrophenol.

The enzymatic or chemical cleavage of the β-glycosidic bond releases D-glucose and 2-nitrophenol. While 2-nitrophenol itself is lightly colored, under alkaline conditions (typically pH > 8), it is deprotonated to form the 2-nitrophenolate ion. This ion exhibits a strong yellow color, with a maximum absorbance at a wavelength of 405-420 nm.[1][2] The intensity of this yellow color is directly proportional to the amount of 2-nitrophenolate produced, and thus, to the extent of ONPG hydrolysis. This principle forms the basis of a simple and sensitive continuous assay for β-glucosidase activity.[1]

Enzymatic Hydrolysis by β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[3] These enzymes are ubiquitous in nature, found in all domains of life, and play critical roles in various biological processes, including the breakdown of cellulose in microorganisms and the activation of phytohormones in plants.[3][4]

The Koshland Double-Displacement Mechanism

The majority of β-glucosidases, particularly those belonging to glycoside hydrolase families GH1, GH3, and GH5, operate via a retaining mechanism, meaning the stereochemistry at the anomeric carbon of the glucose product is the same as that of the substrate.[3][4] This is achieved through a two-step, double-displacement mechanism, first proposed by Koshland.[5][6]

The active site of these enzymes contains two highly conserved carboxylic acid residues, typically glutamate (Glu) or aspartate (Asp), which are essential for catalysis.[7][8] One residue functions as a catalytic nucleophile, while the other acts as a general acid/base catalyst.[7]

Step 1: Glycosylation

The reaction begins with the nucleophilic attack of the deprotonated carboxylate group of the catalytic nucleophile on the anomeric carbon (C1) of the glucose moiety of ONPG.[5][8] Concurrently, the second carboxylic acid residue, acting as a general acid, protonates the glycosidic oxygen. This protonation facilitates the departure of the 2-nitrophenol leaving group, leading to the formation of a covalent glycosyl-enzyme intermediate.[5][6] This first step is typically the rate-limiting step in the overall reaction.

Step 2: Deglycosylation

In the second step, a water molecule from the solvent enters the active site. The carboxylic acid residue that previously acted as a general acid now functions as a general base, activating the water molecule by abstracting a proton.[5][8] This activated water molecule, now a potent nucleophile, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This attack cleaves the covalent bond between the glucose and the enzyme's nucleophilic residue, releasing β-D-glucose with a retained anomeric configuration. The enzyme's active site is thus regenerated and ready for another catalytic cycle.[8]

Both the glycosylation and deglycosylation steps are thought to proceed through transition states that have an oxocarbenium ion-like character.[3]

Kinetics of Enzymatic Hydrolysis

The hydrolysis of ONPG by β-glucosidase typically follows Michaelis-Menten kinetics. The rate of the reaction is dependent on the concentrations of both the enzyme and the substrate, as well as on environmental factors such as pH and temperature.

| Enzyme Source | Substrate | KM (mM) | Vmax (µmol·min⁻¹·mg⁻¹) | Reference |

| Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [9] |

| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucoside | 1.10 ± 0.09 | 260.00 ± 5.00 | [10] |

Note: The values presented are illustrative and can vary significantly depending on the specific enzyme, purity, and assay conditions. p-Nitrophenyl β-D-glucopyranoside (pNPG) is often used interchangeably with ONPG in kinetic studies and exhibits similar properties.

Chemical (Non-Enzymatic) Hydrolysis

For the sake of comparison, it is important to understand the non-enzymatic hydrolysis of glycosides. In the absence of an enzyme, the cleavage of the glycosidic bond can be catalyzed by acid.

The acid-catalyzed hydrolysis of glycosides like ONPG generally proceeds via a unimolecular (A-1) mechanism.[11][12] The reaction involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen atom to form a conjugate acid.[11][13] This is followed by a slow, rate-determining step where the conjugate acid undergoes heterolysis, breaking the C-O bond to release the aglycone (2-nitrophenol) and form a cyclic oxocarbenium ion intermediate.[11] This highly reactive intermediate is then rapidly attacked by a water molecule to yield the final glucose product.[13]

The rate of acid hydrolysis is significantly slower than the enzyme-catalyzed reaction, highlighting the immense catalytic power of β-glucosidases, which can accelerate the reaction rate by many orders of magnitude.

Practical Application: A Standard Protocol for Measuring β-Glucosidase Activity

This section provides a detailed, step-by-step methodology for a standard β-glucosidase activity assay using ONPG. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Principle

The assay quantifies β-glucosidase activity by measuring the rate of formation of the yellow 2-nitrophenolate ion. The reaction is initiated by adding the enzyme to a solution containing ONPG. After a defined incubation period, the reaction is terminated, and the pH is raised by adding a stop solution (e.g., sodium carbonate). This ensures the complete conversion of the released 2-nitrophenol to its colored phenolate form, allowing for accurate spectrophotometric measurement at 405-420 nm.[1][14]

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0. The optimal pH can vary depending on the specific enzyme.[10]

-

Substrate Solution: 10 mM 2-Nitrophenyl β-D-glucopyranoside (ONPG) dissolved in the assay buffer. Prepare this solution fresh.

-

Enzyme Solution: Prepare a dilution series of the enzyme sample in cold assay buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer (typically < 1.5).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

2. Assay Procedure:

-

Set up a series of microcentrifuge tubes or a 96-well microplate.

-

For each reaction, add 50 µL of Assay Buffer.

-

Add 25 µL of the Enzyme Solution to each tube/well. Include a "blank" control containing 25 µL of assay buffer instead of the enzyme.

-

Pre-incubate the tubes/plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the temperature to equilibrate.[15]

-

To initiate the reaction, add 25 µL of the pre-warmed 10 mM ONPG Substrate Solution to each tube/well. Mix gently.

-

Incubate the reaction for a precise period (e.g., 10-30 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

To terminate the reaction, add 100 µL of 1 M Sodium Carbonate Stop Solution.[15] The solution should turn yellow if the enzyme is active.

3. Data Acquisition:

-

Measure the absorbance of each sample at 405 nm using a spectrophotometer or microplate reader.[14]

-

Use the "blank" control to zero the instrument.

4. Calculation of Enzyme Activity: Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 405 nm.

-

ε (epsilon) is the molar extinction coefficient of 2-nitrophenolate under the final assay conditions (a commonly cited value is 18,100 M⁻¹cm⁻¹ in 0.1 M NaOH).[16]

-

c is the concentration of the product (mol/L).

-

l is the path length of the cuvette or well (cm).

The amount of product formed (in moles) can be calculated, and from this, the enzyme activity can be expressed in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Conclusion

The hydrolysis of 2-Nitrophenyl β-D-glucopyranoside is a cornerstone reaction for the study of β-glucosidases. Its mechanism, elegantly described by the Koshland double-displacement theory, involves a covalent glycosyl-enzyme intermediate and highlights the catalytic efficiency of these enzymes. The simplicity and sensitivity of the resulting chromogenic assay have cemented ONPG's role as an indispensable tool for researchers. A thorough understanding of both the enzymatic mechanism and the practical aspects of the assay protocol is crucial for obtaining accurate, reliable, and meaningful data in scientific research and development.

References

-

MDPI. (n.d.). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Retrieved from [Link]

-

ACS Publications. (2012, November 6). Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway. ACS Publications. Retrieved from [Link]

-

ACS Publications. (2012, October 8). Probing the Active Site Chemistry of β-Glucosidases along the Hydrolysis Reaction Pathway. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Glucosidase. Wikipedia. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). β-Glucosidases. PMC. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. Retrieved from [Link]

-

CAZypedia. (n.d.). Glycoside hydrolases. CAZypedia. Retrieved from [Link]

-

The Royal Society. (n.d.). The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. Proceedings B. Retrieved from [Link]

-

ResearchGate. (n.d.). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Koshland double displacement mechanism of retaining β‐glucosidases.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Koshland double‐displacement mechanism of retaining β‐GH enzymes and.... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008, October 9). Divergence of Catalytic Mechanism within a Glycosidase Family Provides Insight into Evolution of Carbohydrate Metabolism by Human Gut Flora. PMC. Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. Retrieved from [Link]

-

ACS Publications. (2021, August 5). Fundamental Insight into Glycoside Hydrolase-Catalyzed Hydrolysis of the Universal Koshland Substrates–Glycopyranosyl Fluorides. ACS Publications. Retrieved from [Link]

-

Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

-

ResearchGate. (2013, April 22). β-Glucosidase activity determination protocol?. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside.... ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. PubMed. Retrieved from [Link]

-

MicrobiologyInfo.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. MicrobiologyInfo.com. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-β-D-glucoside by cellobiase of Trichoderma viride. Canadian Science Publishing. Retrieved from [Link]

-

Studylib. (n.d.). ONPG Assay Protocol: β-Galactosidase Activity in Yeast. Studylib. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to.... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Retrieved from [Link]

-

J. Chem. Soc. Pak. (1984). Coefficients for p-Nitrophenol. J. Chem. Soc. Pak., 6(1). Retrieved from [Link]

-

Synthesis of di-GOx Pluronic. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Variations in the millimolar extinction coefficient of o-nitrophenol.... ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 6. Divergence of Catalytic Mechanism within a Glycosidase Family Provides Insight into Evolution of Carbohydrate Metabolism by Human Gut Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Nitrophenyl β-D-glucopyranoside as a Chromogenic Substrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Nitrophenyl β-D-glucopyranoside and its isomer, 4-Nitrophenyl β-D-glucopyranoside, versatile chromogenic substrates for the detection and quantification of glycosidase activity. We will delve into the core principles, provide validated protocols, and offer expert insights into experimental design and data interpretation, moving beyond simple instructions to explain the causality behind methodological choices.

Introduction: The Utility of Nitrophenyl Glycosides

β-Glucosidases (EC 3.2.1.21) and β-galactosidases (EC 3.2.1.22) are glycoside hydrolase enzymes crucial to a vast array of biological processes, from cellulose degradation in fungi to lactose metabolism in bacteria and lysosomal functions in humans.[1][2] Their activity is a key parameter in fields as diverse as biofuel research, clinical diagnostics, and molecular biology. The accurate quantification of these enzymes requires reliable and sensitive substrates.

2-Nitrophenyl β-D-glucopyranoside (oNPG) and its para-isomer, 4-Nitrophenyl β-D-glucopyranoside (pNPG), are excellent chromogenic substrates for this purpose.[2][3] These compounds are synthetically designed to mimic the natural substrates of these enzymes.[4] In their intact form, they are colorless. However, upon enzymatic hydrolysis, they release a nitrophenol molecule (o-nitrophenol or p-nitrophenol), which, under alkaline conditions, converts to the intensely yellow nitrophenolate ion.[2] The rate of color formation is directly proportional to the enzyme's activity, allowing for simple and precise spectrophotometric measurement.[4]

This guide will focus primarily on 2-Nitrophenyl β-D-glucopyranoside (often used for β-glucosidase) and its close analog, o-Nitrophenyl-β-D-galactopyranoside (ONPG), the canonical substrate for β-galactosidase, which shares the same chromogenic principle.

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to its effective use. The key characteristics of 2-Nitrophenyl β-D-glucopyranoside are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2816-24-2 | [3][5] |

| Molecular Formula | C₁₂H₁₅NO₈ | [5][6] |

| Molecular Weight | 301.25 g/mol | [3][7] |

| Appearance | Off-white to pale yellow powder | [3][7] |

| Solubility | Water (50 mg/mL), DMF, DMSO, Ethanol | [5][6] |

| Storage | Short-term at 2-8°C; Long-term at -20°C | [6] |

The Core Principle: Enzymatic Hydrolysis and Chromophore Release

The utility of nitrophenyl-based glycoside substrates hinges on a straightforward enzymatic reaction. The β-glucosidase or β-galactosidase enzyme recognizes and binds to the substrate, catalyzing the hydrolysis of the β-glycosidic bond.

This two-step process involves:

-

Enzymatic Cleavage : The enzyme breaks the bond linking the glucose (or galactose) moiety to the 2-nitrophenyl group. This releases D-glucose and 2-nitrophenol (o-nitrophenol).[2][7]

-

Color Development : The reaction is typically stopped by adding a strong base, such as 1 M sodium carbonate (Na₂CO₃).[8][9] This raises the pH to ~11, which serves two critical functions: it immediately denatures the enzyme, halting the reaction, and it deprotonates the liberated 2-nitrophenol to form the 2-nitrophenolate ion, a distinct yellow chromophore with a strong absorbance maximum around 405-420 nm.[2][8]

Caption: Workflow for a 96-well plate β-glucosidase activity assay.

Microbiological Differentiation: The ONPG Test

In microbiology, the ONPG test is a cornerstone for identifying and differentiating bacteria, particularly within the Enterobacteriaceae family. [10]It distinguishes organisms that can ferment lactose slowly (late fermenters) from those that cannot ferment it at all (non-fermenters).

Expert Insight (Causality): Lactose metabolism requires two enzymes: a permease to transport lactose into the cell and β-galactosidase to cleave it. [11]Some bacteria possess β-galactosidase but lack permease. On standard lactose-containing media, they appear as non-fermenters because the sugar cannot enter the cell efficiently. The ONPG test bypasses the need for permease. [11]ONPG is a structural analog of lactose and can enter the cell without a specific transporter. If intracellular β-galactosidase is present, it will cleave ONPG, producing a yellow color and revealing the organism's true genetic potential for lactose metabolism. [10][11] Step-by-Step Protocol: ONPG Disk Method

-

Culture Preparation: The test organism must be grown on a medium containing lactose (e.g., Triple Sugar Iron agar or MacConkey agar) to induce the production of β-galactosidase. [12]2. Suspension: In a sterile tube, add 0.5 mL of sterile saline. Create a heavy suspension of the test organism (turbidity should be equivalent to a McFarland standard of ~2). [10]3. Incubation: Aseptically add one ONPG disk to the suspension. [11]4. Observation: Incubate the tube aerobically at 35-37°C. Observe for color change at 1 hour and up to 4-6 hours. [10][11] Interpretation of Results:

-

Positive: Development of a yellow color indicates the presence of β-galactosidase.

-

Negative: The suspension remains colorless or its original color.

Caption: Logic diagram for the microbiological ONPG disk test.

A Senior Scientist's Perspective: Ensuring Assay Integrity

A protocol is only as reliable as its controls and the understanding behind its parameters. A self-validating system is one where the controls inherently confirm the assay's performance.

The Criticality of Controls

For any quantitative enzyme assay, the following controls are non-negotiable:

-

Negative Control (No Enzyme): This control uses the assay buffer in place of the enzyme sample. It accounts for any non-enzymatic hydrolysis of the substrate (auto-hydrolysis) or background absorbance from the reagents. A high reading here indicates substrate instability or contaminated reagents. [8]* Blank Control (No Substrate): This control contains the enzyme sample but the substrate is replaced with buffer. It measures the intrinsic absorbance of the enzyme sample itself. This is particularly important when working with crude cell lysates that may be colored.

-

Positive Control: A sample with known β-glucosidase or β-galactosidase activity. This control validates that the reagents and assay conditions are capable of detecting activity.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High background in negative control | - Substrate (pNPG/ONPG) degradation.- Contaminated buffer or stop solution. | - Prepare substrate solution fresh before each use.<[9]br>- Use high-purity water and fresh reagents. |

| Color develops too quickly/A₄₀₅ > 1.5 | - Enzyme concentration is too high.- Incubation time is too long. | - Dilute the enzyme sample further.- Reduce the incubation time. Aim for A₄₀₅ readings between 0.1 and 1.2. [9][13] |

| Low or no color development | - Enzyme activity is low or absent.- Incorrect buffer pH or temperature.- Inactive enzyme or substrate. | - Increase enzyme concentration or incubation time.- Verify the pH of the buffer and the incubation temperature are optimal for the specific enzyme.<[13]br>- Run a positive control to check reagent integrity. |

| Poor reproducibility | - Inaccurate pipetting.- Temperature fluctuations across the plate.- Bubbles in wells during reading. | - Use calibrated pipettes.- Ensure uniform heating of the microplate.- Remove bubbles with a sterile needle tip before reading absorbance. [14] |

Conclusion

2-Nitrophenyl β-D-glucopyranoside and its analogs are robust and indispensable tools for the study of glycosidase enzymes. Their simple, colorimetric endpoint allows for sensitive and high-throughput quantification of enzyme activity in applications ranging from fundamental enzyme kinetics to routine microbiological identification. [3]By understanding the chemical principles, adhering to validated protocols, and incorporating rigorous controls, researchers can leverage these substrates to generate accurate, reproducible, and meaningful data.

References

- Perry, R. J., et al. (2007). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Journal of Applied Microbiology.

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21). Helier Scientific. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Utility of Beta-D-Glucopyranoside Derivatives in Chemical Research. [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

-

James, A. L., et al. (2007). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. ResearchGate. [Link]

-

Acharya, T. (2023). ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

-

Traxal Technologies. (n.d.). 2-Nitrophenyl β-D-glucopyranoside. [Link]

-

Aryal, S. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. MicrobiologyInfo.com. [Link]

-

LibreTexts Biology. (2024). 21: ONPG Assay. [Link]

-

ResearchGate. (2013). β-Glucosidase activity determination protocol?[Link]

-

Chirico, F., et al. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et Biophysica Acta. [Link]

-

AMSBIO. (n.d.). β-Galactosidase Assay Kit (ONPG). [Link]

- Google Patents. (2005). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.

-

ResearchGate. (n.d.). Figure 2. Optimization of the test method to measure inhibition of...[Link]

-

Roth Lab, UC Davis. (2000). Beta-Galactosidase Activity Assay. [Link]

-

LibreTexts Biology. (2021). 42: Beta-Galactosidase Test (ONPG). [Link]

-

ResearchGate. (n.d.). Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to...[Link]

-

Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

Sources

- 1. Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. agscientific.com [agscientific.com]

- 6. rpicorp.com [rpicorp.com]

- 7. nbinno.com [nbinno.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 10. microbenotes.com [microbenotes.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.amsbio.com [resources.amsbio.com]

A Senior Application Scientist's Guide to the Enzymatic Breakdown of 2-Nitrophenyl β-D-glucopyranoside (ONPG)

Part 1: Foundational Principles of 2-Nitrophenyl β-D-glucopyranoside (ONPG)

2-Nitrophenyl β-D-glucopyranoside, commonly abbreviated as ONPG in laboratory settings, is a synthetic glycoside that has become an invaluable tool in biochemistry and molecular biology. Its chemical structure consists of a β-D-glucose molecule linked to a 2-nitrophenol group. In its intact form, ONPG is a colorless, water-soluble compound.[1][2] This unassuming molecule holds a critical role as a chromogenic substrate, primarily for the detection and quantification of β-glycosidase activity, most notably β-galactosidase.[1][2][3]

The utility of ONPG lies in its elegant and simple reporting mechanism. When cleaved by a specific enzyme, it releases 2-nitrophenol, a compound that imparts a distinct yellow color in solution under neutral to alkaline conditions.[1][4] The intensity of this yellow color, which can be precisely measured using a spectrophotometer, is directly proportional to the amount of enzymatic activity present.[1][4] This principle underpins a wide array of applications, from fundamental enzyme kinetics and inhibitor screening in drug development to reporter gene assays in molecular biology.[3][5]

Part 2: A Mechanistic Deep Dive into the Enzymatic Reaction

The enzymatic breakdown of ONPG is a hydrolysis reaction catalyzed by enzymes capable of cleaving β-glycosidic bonds. The two most prominent enzymes studied using this substrate are β-galactosidase and β-glucosidase.

-

β-Galactosidase (EC 3.2.1.23): This enzyme is central to lactose metabolism in many organisms, including the well-studied lac operon system in E. coli. It hydrolyzes the β-glycosidic bond in lactose to yield glucose and galactose.[6] Because ONPG structurally mimics lactose, with 2-nitrophenol replacing glucose, it serves as an excellent artificial substrate for β-galactosidase.[3][7]

-

β-Glucosidase (EC 3.2.1.21): This enzyme is crucial in the breakdown of various β-D-glucosides.[8][9] It catalyzes the hydrolysis of the glycosidic bond in ONPG to release glucose and 2-nitrophenol.

The reaction proceeds via the cleavage of the β-glycosidic bond linking the sugar to the 2-nitrophenyl group.[7] The enzyme facilitates the addition of a water molecule across this bond, resulting in the liberation of the respective monosaccharide (galactose or glucose) and the chromogenic product, 2-nitrophenol.[1][7]

Caption: Enzymatic hydrolysis of ONPG to its constituent sugar and the yellow-colored 2-nitrophenol.

Several factors critically influence the rate of this reaction:

-

pH: The optimal pH for β-galactosidase activity is typically around 7.0 to 7.5.[4][10] Importantly, the resulting 2-nitrophenol product requires a neutral to alkaline pH to exist in its deprotonated phenolate form, which is responsible for the characteristic yellow color.[10] Assays are often stopped with a high-pH solution, such as sodium carbonate, to both halt the reaction and maximize the color development.[4]

-

Temperature: Most assays are performed at temperatures between 28°C and 37°C to ensure optimal enzyme activity.[4][7]

-

Concentration: The reaction rate is dependent on both enzyme and substrate concentrations, following Michaelis-Menten kinetics.[10][11]

Part 3: The ONPG Assay: A Validated Experimental Protocol

This section provides a robust, self-validating protocol for quantifying β-galactosidase activity in cell lysates using a 96-well plate format. The inclusion of appropriate controls is critical for data integrity.

Experimental Workflow

Caption: Standard experimental workflow for a cell-based ONPG assay.

Reagents and Buffers

-

Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Just before use, add β-mercaptoethanol to a final concentration of 50 mM.[4]

-

ONPG Stock Solution (4 mg/mL): Dissolve ONPG in Z-buffer. This should be prepared fresh daily.[4]

-

Lysis Buffer: Specific lysis buffers may be required depending on the cell type (e.g., bacterial permeabilization with SDS/chloroform or mammalian cell lysis buffers).[4][5]

-

Stop Solution (1 M Sodium Carbonate): Dissolve Na₂CO₃ in deionized water.

Step-by-Step Protocol

-

Cell Lysate Preparation:

-

Rationale: To release the intracellular enzyme for the assay.

-

Harvest cells by centrifugation.[4]

-

Resuspend the cell pellet in an appropriate volume of ice-cold Z-buffer.[4]

-

For bacterial cells, permeabilize by adding small volumes of 0.1% SDS and chloroform, followed by vortexing.[4] For mammalian cells, use a suitable lysis buffer and may require freeze-thaw cycles.[12]

-

Centrifuge the lysate to pellet cell debris. Transfer the clear supernatant to a new tube. This is your enzyme source.[13]

-

-

Assay Setup (96-well plate):

-

Rationale: A structured plate setup ensures accuracy and allows for proper background subtraction.

-

Blank Wells: Add cell lysis buffer and Z-buffer, but no cell lysate. This corrects for any absorbance from the buffer and ONPG itself.

-

Negative Control Wells: Use lysate from mock-transfected or control cells that do not express the enzyme. This accounts for any endogenous enzyme activity.[5]

-

Sample Wells: Add a defined volume (e.g., 10-50 µL) of your experimental cell lysate.

-

Adjust the volume in all wells to be equal with Z-buffer.

-

-

Reaction Initiation and Incubation:

-

Rationale: Starting the reaction simultaneously and incubating at an optimal temperature ensures consistent kinetics across samples.

-

Pre-warm the plate and the ONPG solution to 37°C.[13]

-

Start the reaction by adding ONPG solution to all wells.[13]

-

Incubate the plate at 37°C. Monitor the plate for the development of a yellow color. The incubation time can range from a few minutes to several hours, depending on enzyme concentration.[5]

-

-

Reaction Termination and Measurement:

-

Rationale: The stop solution halts all enzymatic activity at a specific time point and enhances the color of the product for a stable reading.

-

Stop the reaction by adding an equal volume of 1 M Na₂CO₃ to all wells.[4]

-

Measure the absorbance of each well at a wavelength between 405 nm and 420 nm using a microplate reader.[1][3][4]

-

Part 4: Data Analysis and Interpretation

Raw absorbance values must be processed to yield meaningful enzyme activity units.

-

Correct for Background: Subtract the average absorbance of the blank wells from all other readings.

-

Calculate Enzyme Activity: Enzyme activity is often expressed in "Miller Units," a standardized measure that accounts for incubation time, reaction volume, and cell density (OD₆₀₀) at the start of the experiment.

Formula for Miller Units: Units = 1000 × [Abs₄₂₀] / (t × V × OD₆₀₀)

Where:

-

Abs₄₂₀ is the background-corrected absorbance at 420 nm.

-

t is the reaction time in minutes.

-

V is the volume of the culture used in the assay in mL.

-

OD₆₀₀ is the optical density of the cell culture at 600 nm before lysis.

-

Quantitative Data Summary

The kinetic parameters of an enzyme are essential for its characterization. Below is a table summarizing typical Michaelis-Menten constants (Kₘ) for different enzymes with their respective nitrophenyl substrates.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH |

| Aspergillus oryzae β-galactosidase | ONPG | 0.800 | 0.0864 (A/min) | 7.5[10] |

| Trichoderma reesei β-glucosidase | pNPG* | 0.19 | 29.67 | Not Specified[14] |

| Cellulomonas biazotea β-glucosidase | ONPG | 0.416 | 0.22 (U/mg) | Not Specified[8] |

| Thermotoga maritima β-galactosidase | ONPG | 2.7 | 464.7 (s⁻¹) | Not Specified[15] |

*Note: pNPG (4-Nitrophenyl β-D-glucopyranoside) is a closely related substrate.

Part 5: Applications in Drug Development and Research

The ONPG assay is a workhorse in multiple scientific domains due to its simplicity, sensitivity, and scalability.

-

High-Throughput Screening (HTS): The assay is easily adapted for HTS platforms to screen large compound libraries for potential inhibitors or activators of β-galactosidases or β-glucosidases. This is particularly relevant in the search for new therapeutics for conditions involving abnormal glycosidase activity.

-

Enzyme Characterization: It is the standard method for determining the kinetic properties (Kₘ, Vₘₐₓ, kcat) of purified or recombinant glycosidases.[11] This is a fundamental step in understanding enzyme function and mechanism.

-

lacZ Reporter Gene Assays: In molecular biology, the E. coli lacZ gene, which encodes β-galactosidase, is a widely used reporter gene.[5] The activity of β-galactosidase, measured by the ONPG assay, serves as a quantitative proxy for the expression level of a gene of interest, allowing researchers to study promoter activity and gene regulation.[5]

-

Microbiology: The ONPG test is used in clinical and environmental microbiology to differentiate bacteria based on their ability to ferment lactose, aiding in the identification of species like E. coli.[6][16]

References

-

Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]

-

Biocompare. (n.d.). ONPG. Retrieved from [Link]

-

Aryal, S. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

-

Microbe Online. (2015, February 6). ONPG (β-galactosidase) Test: Principle, Procedure and Results. Retrieved from [Link]

-

MicrobiologyInfo.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and Interpretation. Retrieved from [Link]

-

AMSBIO. (n.d.). β-Galactosidase Assay Kit (ONPG). Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Retrieved from [Link]

-

MP Biomedicals. (n.d.). ONPG [2-Nitrophenyl-β-D-Galactopyranoside], 25 G. Retrieved from [Link]

-

Taylor & Francis. (n.d.). ONPG – Knowledge and References. Retrieved from [Link]

-

Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]

-

Glycosynth. (n.d.). o-Nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Aslan, N., & Tuncel, A. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(2), 1-10. Retrieved from [Link]

-

Chirico, F., & Furia, A. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et Biophysica Acta, 1041(2), 203-208. Retrieved from [Link]

Sources

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. biocompare.com [biocompare.com]

- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Glycosynth - o-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]

- 10. pjlss.edu.pk [pjlss.edu.pk]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xcessbio.com [xcessbio.com]

- 16. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to 2-Nitrophenyl β-D-glucopyranoside for the Investigation of Carbohydrate Metabolism

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Nitrophenyl β-D-glucopyranoside as a tool for studying carbohydrate metabolism. We will delve into the core principles of its application, provide detailed experimental protocols, and discuss the interpretation of results within the broader context of metabolic research.

Section 1: The Central Role of β-Glucosidases in Carbohydrate Dynamics

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes found across all domains of life, where they play a critical role in the hydrolysis of β-glycosidic bonds.[1] These enzymes are essential for the breakdown of various glucosides and oligosaccharides, releasing glucose that can then enter cellular metabolic pathways.[2][3] Their functions are diverse and of significant interest in numerous research fields:

-

In microorganisms: β-glucosidases are key to the enzymatic degradation of cellulose, a process vital for biofuel production and understanding the global carbon cycle.[4][5]

-

In plants: These enzymes are involved in a variety of processes, including defense mechanisms, cell wall lignification, and the activation of phytohormones.[2]

-

In mammals: β-glucosidases participate in the metabolism of glycolipids and dietary glucosides.[2] Deficiencies in specific β-glucosidases are linked to metabolic disorders such as Gaucher's disease.[6]

Given their importance, the accurate and efficient measurement of β-glucosidase activity is fundamental to advancing our understanding of carbohydrate metabolism and developing therapeutic interventions for related diseases.

Section 2: 2-Nitrophenyl β-D-glucopyranoside as a Chromogenic Substrate

2-Nitrophenyl β-D-glucopyranoside is a valuable tool for the quantitative analysis of β-glucosidase activity.[7][8] It is a chromogenic substrate, meaning it is colorless until acted upon by the enzyme. The enzymatic cleavage of 2-Nitrophenyl β-D-glucopyranoside yields two products: glucose and 2-nitrophenol.[7] When the pH of the solution is raised by the addition of a stop solution (e.g., sodium carbonate), the 2-nitrophenol is converted to the 2-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol produced, which in turn reflects the activity of the β-glucosidase in the sample.[1]

It is worth noting that a similar compound, p-Nitrophenyl β-D-glucopyranoside (pNPG), is also widely used for the same purpose and functions on the same principle.[1][9][10]

Mechanism of Action

The enzymatic reaction at the heart of this assay is the hydrolysis of the β-glycosidic bond in 2-Nitrophenyl β-D-glucopyranoside by β-glucosidase. This process is illustrated in the following diagram:

Caption: Enzymatic hydrolysis of 2-Nitrophenyl β-D-glucopyranoside.

Quantitative Measurement

Following the enzymatic reaction, the addition of a strong base deprotonates the 2-nitrophenol, resulting in the formation of the yellow-colored 2-nitrophenolate ion. This colorimetric change allows for sensitive detection and quantification of enzyme activity.

Caption: Color development and quantification of 2-nitrophenol.

Section 3: Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific experimental conditions and the source of the β-glucosidase.

Standard β-Glucosidase Activity Assay

This protocol outlines a general method for determining β-glucosidase activity in a sample.

Materials:

-

2-Nitrophenyl β-D-glucopyranoside solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[1]

-

Enzyme solution (e.g., cell lysate, purified enzyme), appropriately diluted in assay buffer

-

Stop Solution (e.g., 1 M sodium carbonate)[1]

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).

-

Add Enzyme: Add 25 µL of the appropriately diluted enzyme solution to the buffer.

-

Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C or 55°C) for 5 minutes to allow the temperature to equilibrate.[11]

-

Initiate Reaction: Add 25 µL of 10 mM 2-Nitrophenyl β-D-glucopyranoside solution to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add 100 µL of 1 M sodium carbonate solution to stop the reaction and develop the yellow color.[11]

-

Read Absorbance: Measure the absorbance of the solution at 405 nm.[1]

-

Blank Preparation: Prepare a blank by adding the stop solution before adding the enzyme solution. Subtract the absorbance of the blank from the absorbance of the samples.

Generation of a 2-Nitrophenol Standard Curve

A standard curve is essential for the accurate quantification of the 2-nitrophenol produced in the enzymatic reaction.

Materials:

-

2-Nitrophenol stock solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Standards: Prepare a series of dilutions of the 2-nitrophenol stock solution in the assay buffer to create standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Reaction Setup: In separate tubes or wells, add 100 µL of each standard.

-

Add Stop Solution: Add 100 µL of 1 M sodium carbonate to each standard.

-

Read Absorbance: Measure the absorbance of each standard at 405 nm.

-

Plot the Curve: Plot the absorbance values against the corresponding 2-nitrophenol concentrations.

-

Determine the Linear Regression Equation: Calculate the equation of the line (y = mx + c), which will be used to determine the concentration of 2-nitrophenol in the enzyme assay samples.

Calculation of Enzyme Activity

One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified assay conditions.[6]

Section 4: Data Interpretation and Considerations

Enzyme Kinetics

Understanding the kinetic parameters of β-glucosidase is crucial for characterizing its function. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the initial reaction rates at varying concentrations of 2-Nitrophenyl β-D-glucopyranoside.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Cellulomonas biazotea | 2-Nitrophenyl β-D-glucopyranoside | 0.416 | 0.22 |

| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 |

| Rhynchophorus palmarum | p-Nitrophenyl β-D-glucopyranoside | 2.44 | 148.8 |

Note: Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.[8][11][12]

Experimental Controls and Self-Validation

To ensure the integrity of the data, the following controls should be included in every experiment:

-

No-Enzyme Control (Blank): This control contains all reaction components except the enzyme. It is used to account for any non-enzymatic hydrolysis of the substrate.

-

No-Substrate Control: This control contains the enzyme and all other reaction components except the substrate. It is used to measure any background absorbance from the enzyme preparation.

-

Positive Control: A sample with known β-glucosidase activity should be included to validate the assay components and procedure.

-

Linearity of the Reaction: It is important to ensure that the reaction rate is linear over the chosen incubation time. This can be verified by measuring product formation at several time points.

Potential Interferences

Several substances can interfere with the β-glucosidase assay. Thiol-containing reagents (e.g., dithiothreitol, β-mercaptoethanol), certain metal ions (e.g., Cu²⁺, Hg²⁺), and detergents (e.g., SDS, Triton X-100) are known to affect enzyme activity and should be avoided in the sample preparation if possible.[6]

Section 5: Applications in Research and Drug Development

The use of 2-Nitrophenyl β-D-glucopyranoside to assay β-glucosidase activity has numerous applications:

-

Biochemical Characterization of Enzymes: Determining the kinetic properties and substrate specificity of novel β-glucosidases.[7]

-

Screening for Enzyme Inhibitors: Identifying and characterizing compounds that inhibit β-glucosidase activity, which is relevant for the development of therapeutics for diseases like diabetes and for use as pesticides.[1]

-

Monitoring Enzyme Purification: Tracking the activity of β-glucosidase throughout various purification steps.

-

Studying Gene Expression: When β-glucosidase is used as a reporter gene, this assay can be used to quantify gene expression levels.

-

Food and Beverage Industry: Assessing the activity of enzymes involved in carbohydrate breakdown to ensure product quality.[7]

References

-

Title: β-Glucosidases Source: PMC - NIH URL: [Link]

-

Title: Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum Source: PMC - NIH URL: [Link]

-

Title: β-Glucosidase Source: Wikipedia URL: [Link]

-

Title: Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 Source: PubMed URL: [Link]

-

Title: Dissecting Cellular Function and Distribution of β-Glucosidases in Trichoderma reesei Source: American Society for Microbiology URL: [Link]

-

Title: β-Glucosidase Activity Assay Protocol Source: Scribd URL: [Link]

-

Title: β-Glucosidase: Progress from Basic Mechanism to Frontier Application Source: MDPI URL: [Link]

-

Title: Physico-chemical properties, kinetic parameters, and glucose inhibition of several beta-glucosidases for industrial applications | Request PDF Source: ResearchGate URL: [Link]

-

Title: Functional Studies of β-Glucosidases of Cytophaga hutchinsonii and Their Effects on Cellulose Degradation Source: PMC - NIH URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 4. Dissecting Cellular Function and Distribution of β-Glucosidases in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. p-Nitrophenyl-β-D-glucopyranoside ≥99% (HPLC), solid, β-glucosidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.cn]

- 10. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Nitrophenyl β-D-glucopyranoside: Structure, Function, and Application in β-Glucosidase Assays

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of 2-Nitrophenyl β-D-glucopyranoside (ONPG), a pivotal chromogenic substrate for the study of β-glucosidase activity. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-Nitrophenyl β-D-glucopyranoside

2-Nitrophenyl β-D-glucopyranoside, also referred to as ONPG or 2-NPG, is a synthetic glycoside that serves as a key tool in biochemical and enzymatic research. Its primary utility lies in its role as a chromogenic substrate for β-glucosidase, an enzyme crucial in carbohydrate metabolism and various industrial processes. The enzymatic cleavage of ONPG yields a distinctively colored product, enabling straightforward and sensitive quantification of enzyme activity through spectrophotometry. This guide will delve into the chemical architecture of ONPG, the mechanism of its enzymatic hydrolysis, and its practical applications, with a focus on providing robust experimental protocols.

Chemical Structure and Physicochemical Properties

The functionality of ONPG is intrinsically linked to its molecular structure, which consists of a β-D-glucose molecule linked to a 2-nitrophenol group via a glycosidic bond.

Caption: Chemical structure of 2-Nitrophenyl β-D-glucopyranoside.

The key physicochemical properties of ONPG are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | 2-Nitrophenyl-β-D-glucoside, ONPG | |

| CAS Number | 2816-24-2 | |

| Molecular Formula | C₁₂H₁₅NO₈ | |

| Molecular Weight | 301.25 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Purity | ≥ 99% (TLC/HPLC) | |

| Solubility | Water: 50 mg/mL | |

| Storage Temperature | -20°C to 8°C |

Mechanism of Action: A Chromogenic Probe for β-Glucosidase Activity

ONPG's utility as a substrate is centered on the enzymatic action of β-glucosidase (EC 3.2.1.21). This enzyme catalyzes the hydrolysis of the β-glycosidic bond in ONPG. This reaction cleaves the molecule into two products: β-D-glucose and 2-nitrophenol (o-nitrophenol).

While ONPG itself is colorless, the liberated 2-nitrophenol is a chromophore. Under alkaline conditions, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol produced and, consequently, to the activity of the β-glucosidase in the sample. The absorbance of the 2-nitrophenolate ion can be accurately measured using a spectrophotometer, typically at a wavelength of 405-420 nm.

Caption: Enzymatic hydrolysis of ONPG by β-glucosidase.

Applications in Research and Development

The specific and reliable nature of the ONPG assay has led to its widespread adoption in various scientific disciplines:

-

Enzyme Kinetics and Characterization: The assay is fundamental for determining the kinetic parameters of β-glucosidase, such as the Michaelis constant (Km) and maximum velocity (Vmax).

-

Biochemical Research: It is employed in studies of carbohydrate metabolism and glycosylation processes, aiding in the elucidation of the roles of sugars in biological systems.

-

Drug Discovery: ONPG assays can be adapted for high-throughput screening to identify inhibitors or activators of β-glucosidase, which are of interest in various therapeutic areas.

-

Microbiology: The test can be used to differentiate microorganisms based on their β-glucosidase activity.

Experimental Protocol: A Quantitative β-Glucosidase Assay

The following protocol provides a robust and validated methodology for quantifying β-glucosidase activity using ONPG. This protocol is designed to be self-validating by including appropriate controls.

5.1. Reagent Preparation

-

Assay Buffer: 100 mM sodium acetate buffer, pH 5.0. The optimal pH may vary depending on the source of the β-glucosidase and should be optimized accordingly.

-

Substrate Stock Solution: Prepare a 10 mM solution of 2-Nitrophenyl β-D-glucopyranoside in the assay buffer. This solution should be prepared fresh.

-

Enzyme Solution: Dilute the β-glucosidase enzyme preparation in cold assay buffer to a concentration that yields a linear rate of reaction over the desired time course.

-

Stop Solution: 1 M sodium carbonate (Na₂CO₃). This solution serves to quench the enzymatic reaction by raising the pH and to develop the yellow color of the 2-nitrophenolate ion.

5.2. Assay Procedure

-

Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, prepare the following reactions:

-

Test Sample: Add 100 µL of the diluted enzyme solution.

-

Blank: Add 100 µL of the assay buffer (without enzyme). This control accounts for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation: Equilibrate the tubes/plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: To each tube/well, add 100 µL of the pre-warmed 10 mM ONPG substrate stock solution to start the reaction.

-

Incubation: Incubate the reactions at the assay temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding 100 µL of 1 M sodium carbonate to each tube/well.

-

Absorbance Measurement: Measure the absorbance of each sample at 420 nm using a spectrophotometer or microplate reader.

5.3. Data Analysis

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of the test sample.

-

Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of 2-nitrophenol (which needs to be determined under the specific assay conditions), c is the concentration of the product, and l is the path length of the cuvette or well.

Caption: Experimental workflow for a β-glucosidase assay using ONPG.

Enzyme Kinetics with 2-Nitrophenyl β-D-glucopyranoside

The hydrolysis of ONPG by β-glucosidase typically follows Michaelis-Menten kinetics. The kinetic parameters, Km and Vmax, provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme Source | Km (mM) | Vmax (U/mg protein) | Reference |